molecular formula C11H12ClNO2 B1519835 2-(Furan-2-ylmethoxy)-phenylamine hydrochloride CAS No. 1185293-76-8

2-(Furan-2-ylmethoxy)-phenylamine hydrochloride

Cat. No. B1519835
CAS RN: 1185293-76-8
M. Wt: 225.67 g/mol
InChI Key: BUOYFMFMWDZLSX-UHFFFAOYSA-N
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Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Phenylamine, also known as aniline, is an organic compound with the formula C6H5NH2. It consists of a phenyl group attached to an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Furan-2-ylmethoxy)-phenylamine hydrochloride” would depend on its exact molecular structure. Furan is a colorless, volatile liquid with a boiling point of 31.36°C . Phenylamine is a colorless to slightly yellow liquid with a boiling point of 184°C .

Scientific Research Applications

Synthesis and Chemical Properties

Furan derivatives are key intermediates in organic synthesis, offering pathways to complex molecules. The reactions of 2-(trimethylsiloxy)furan with orthocarboxylic esters and acetals in the presence of Lewis acids produce 4-substituted 2-buten-4-olides, highlighting the versatility of furan compounds in synthesizing various chemical structures (Asaoka, Sugimura, & Takei, 1979). Similarly, furan-2-yl(phenyl)methanol derivatives have been utilized in aza-Piancatelli rearrangement to afford 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives, showcasing the chemical flexibility of furan-based compounds in generating a wide range of heterocyclic structures (Reddy et al., 2012).

Photophysical and Material Applications

Furan derivatives are also notable in material science, where their unique photophysical properties can be harnessed. Poly(thiophenylanilino) and poly(furanylanilino) polymers with substituted phenyl side groups exhibit electroactive films upon electrochemical polymerization, indicating their potential in electronic and photonic devices (Baldwin et al., 2008).

Corrosion Inhibition

In the field of materials chemistry, heterocyclic furan Schiff bases have shown effectiveness as corrosion inhibitors for copper in acidic solutions. This suggests that furan derivatives could play a role in protecting metals from corrosion, highlighting their importance in industrial applications (Issaadi, Douadi, & Chafaa, 2014).

Biological Activities

Furan-based compounds have been explored for their biological activities as well. The design and synthesis of novel derivatives incorporating furan units have been investigated for their potential pharmacological applications, including antimicrobial and antioxidant properties. This indicates a broad spectrum of possible therapeutic applications for compounds structurally related to 2-(Furan-2-ylmethoxy)-phenylamine hydrochloride (Devi et al., 2010).

Future Directions

The future directions for “2-(Furan-2-ylmethoxy)-phenylamine hydrochloride” would depend on its potential applications. Both furan and phenylamine derivatives have wide applications in pharmaceuticals, dyes, and polymers . Therefore, “this compound” could potentially have similar applications.

properties

IUPAC Name

2-(furan-2-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2.ClH/c12-10-5-1-2-6-11(10)14-8-9-4-3-7-13-9;/h1-7H,8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOYFMFMWDZLSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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